

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-2,4-dimethylpentanoic acid

Cat. No.: B1369408

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CAS Number: 3639-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-2,4-dimethylpentanoic acid**, a small molecule of interest in chemical and pharmaceutical research. This document collates available data on its physicochemical properties, synthesis, and potential applications, offering detailed experimental protocols and conceptual frameworks for its further investigation.

Chemical and Physical Properties

2-Hydroxy-2,4-dimethylpentanoic acid is a white to off-white solid. Its chemical structure features a carboxylic acid group and a tertiary alcohol on the same carbon, with an isobutyl substituent. This alpha-hydroxy acid structure suggests potential for unique chemical reactivity and biological activity.

Table 1: Physicochemical Properties of **2-Hydroxy-2,4-dimethylpentanoic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₃	--INVALID-LINK--
Molecular Weight	146.18 g/mol	--INVALID-LINK--
Appearance	Off-white to white solid	Commercial Suppliers
Melting Point	151-152 °C (with decomposition)	Commercial Suppliers
Boiling Point	96-102 °C at 9 Torr	Commercial Suppliers
Water Solubility	42 g/L at 25 °C	Commercial Suppliers
Density	1.069 g/cm ³ (predicted)	Commercial Suppliers
Refractive Index	1.461 (predicted)	Commercial Suppliers
pKa	Not experimentally determined. Predicted values for similar small alpha-hydroxy carboxylic acids typically range from 3.5 to 4.5.	General Chemical Knowledge

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Technique	Data	Source/Notes
¹ H NMR	<p>Data for the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows characteristic peaks for methyl, methylene, and methine protons. For the title compound, one would expect signals corresponding to the two methyl groups of the isobutyl moiety, the methyl group at C2, the methylene group at C3, and the methine proton of the isobutyl group. The hydroxyl and carboxylic acid protons would likely appear as broad singlets.</p>	--INVALID-LINK--
¹³ C NMR	<p>Predicted chemical shifts suggest a peak for the carboxylic carbon in the range of 170-185 ppm, the quaternary carbon bearing the hydroxyl group around 70-80 ppm, and aliphatic carbons between 10-50 ppm.</p>	--INVALID-LINK--
Infrared (IR)	<p>The IR spectrum of the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows absorptions at 3500 cm^{-1} (O-H stretch of the alcohol), a broad absorption from $3300\text{--}2500\text{ cm}^{-1}$ (O-H stretch of the carboxylic acid), and 1695 cm^{-1} (C=O stretch of the carboxylic acid). Similar</p>	--INVALID-LINK--

peaks are expected for the title compound.

Mass Spectrometry (MS)

Expected fragmentation patterns would involve loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds. The molecular ion peak $[M]^+$ at m/z 146 would be expected in some ionization modes.

General Mass Spectrometry Principles

Synthesis and Purification

Two primary synthetic routes for compounds with a similar scaffold have been described in the literature.

Synthesis via Aldol Condensation

A detailed, multi-step synthesis has been reported for a related isomer, which can likely be adapted for the synthesis of **2-Hydroxy-2,4-dimethylpentanoic acid**. This procedure involves the formation of a phenyl ester, followed by a directed aldol condensation and subsequent hydrolysis.

Experimental Protocol: Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid (Adaptable for the title compound)

- Step 1: Esterification of 2,6-dimethylphenol. 2,6-dimethylphenol is reacted with propanoyl chloride in the presence of sodium hydride in diethyl ether to form 2,6-dimethylphenyl propanoate.^[1]
- Step 2: Aldol Condensation. The resulting ester is treated with lithium diisopropylamide (LDA) to form the enolate, which then reacts with 2-methylpropanal in tetrahydrofuran at low temperatures (-70 °C) to yield the aldol addition product, 2',6'-dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate.^[1]

- Step 3: Hydrolysis. The ester is hydrolyzed using potassium hydroxide in a methanol/water mixture. The reaction is then neutralized with dry ice and acidified with hydrochloric acid to yield the final product, which can be purified by crystallization from hexane.[1]

Synthesis via Grignard Reaction

A more direct approach involves the use of a Grignard reagent.

Conceptual Protocol:

- Step 1: Formation of Grignard Reagent. An appropriate alkyl magnesium halide is prepared.
- Step 2: Reaction with a Ketone. The Grignard reagent is reacted with a suitable ketone, such as 4-methyl-2-pentanone.
- Step 3: Carboxylation. The resulting tertiary alkoxide is carboxylated using carbon dioxide (dry ice).
- Step 4: Acidic Workup. The reaction is quenched with an aqueous acid to yield the final alpha-hydroxy carboxylic acid.

Purification

The crude product can be purified by recrystallization.

Experimental Protocol: Crystallization

- Dissolve the crude **2-Hydroxy-2,4-dimethylpentanoic acid** in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane or an ether/hexane mixture).[1]
- Allow the solution to cool slowly to room temperature.
- For further crystallization, the solution can be placed in a refrigerator or freezer.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Analytical Methods

The purity and identity of **2-Hydroxy-2,4-dimethylpentanoic acid** can be assessed using standard analytical techniques.

Experimental Protocol: HPLC Analysis (Suggested Method)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Experimental Protocol: GC-MS Analysis (Suggested Method)

Due to the low volatility of the compound, derivatization is necessary prior to GC-MS analysis.

- Derivatization: Silylation of the hydroxyl and carboxylic acid groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). The reaction is typically carried out at 60-80 °C for 30-60 minutes.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection at an appropriate temperature (e.g., 250 °C).
- Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C).

- MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Biological Activity and Potential Applications

Currently, there is no specific published data on the biological activity or mechanism of action of **2-Hydroxy-2,4-dimethylpentanoic acid**. However, as an alpha-hydroxy acid (AHA), its potential biological effects can be extrapolated from the known activities of this class of compounds.

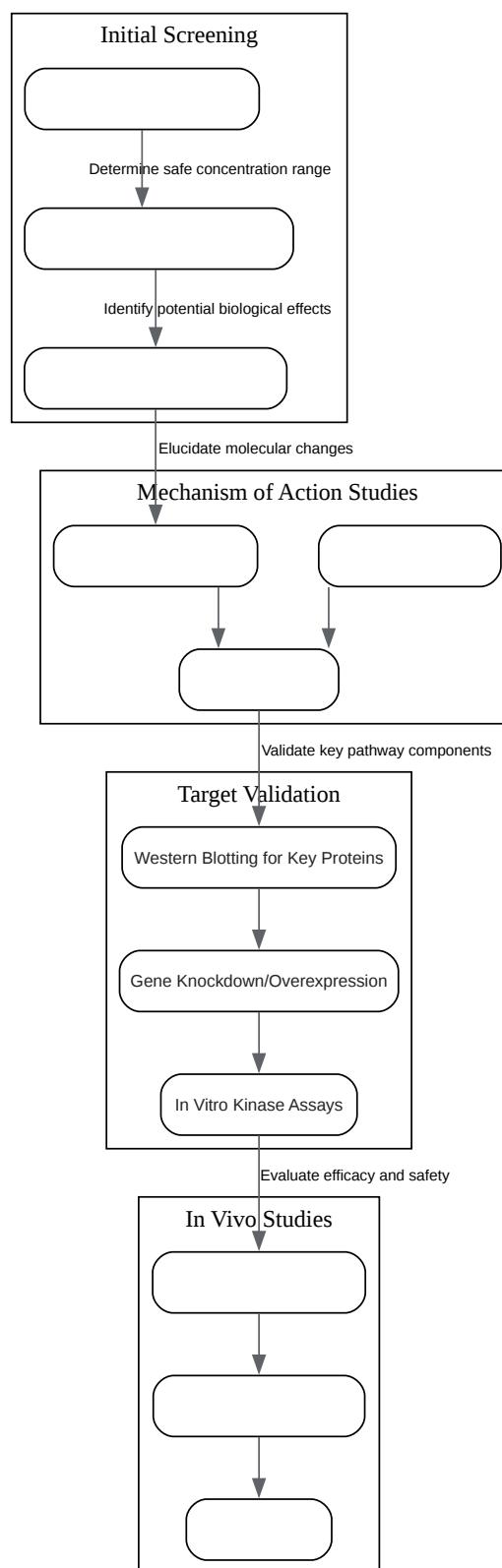
AHAs are widely used in dermatology for their exfoliative and moisturizing properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) They are known to reduce corneocyte cohesion, leading to desquamation of the stratum corneum.[\[2\]](#)[\[5\]](#) At low concentrations, some AHAs have been shown to have beneficial effects on the skin barrier and can modulate inflammatory responses.[\[2\]](#) At higher concentrations, they act as peeling agents.[\[2\]](#)

Potential, unverified applications for **2-Hydroxy-2,4-dimethylpentanoic acid** could include:

- Dermatology and Cosmetics: As an active ingredient in skincare formulations for exfoliation, improving skin texture, and addressing conditions like acne or hyperpigmentation.[\[4\]](#)[\[5\]](#)
- Drug Development: The carboxylic acid and hydroxyl groups provide handles for further chemical modification, making it a potential building block for the synthesis of more complex molecules with therapeutic potential. The lipophilic isobutyl group may influence its membrane permeability and interaction with biological targets.
- Research Tool: As a small, functionalized molecule, it could be used to probe the active sites of enzymes or as a starting point for the development of enzyme inhibitors.

Investigating Biological Activity and Signaling Pathways

Given the lack of data on the biological effects of **2-Hydroxy-2,4-dimethylpentanoic acid**, a systematic investigation is warranted. The following workflow outlines a potential approach for researchers.

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Caption: A conceptual workflow for the investigation of the biological activity of a novel compound.

Safety and Handling

As a carboxylic acid, **2-Hydroxy-2,4-dimethylpentanoic acid** should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Hydroxy-2,4-dimethylpentanoic acid is a readily synthesizable alpha-hydroxy acid with potential for further investigation. While specific data on its biological activity is currently lacking, its structural features suggest possible applications in dermatology and as a scaffold in drug discovery. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the properties and potential of this compound. Further studies are needed to fully characterize its spectral properties, determine its pKa, and elucidate its biological mechanism of action.

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